

Minimizing background counts in Strontium-90 detection

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Strontium-90**

Cat. No.: **B1230875**

[Get Quote](#)

Technical Support Center: Strontium-90 Detection

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background counts in **Strontium-90** (Sr-90) detection experiments.

Troubleshooting Guides

High background counts can significantly impact the accuracy and sensitivity of **Strontium-90** measurements. This guide provides a systematic approach to identifying and mitigating common sources of background noise.

Issue: Higher than expected background counts in my Sr-90 measurement.

Follow these steps to diagnose and resolve the issue:

Step 1: Identify the Source of the High Background

The first step is to determine whether the source of the high background is environmental, sample-related, or instrumental.

- **Environmental Background:** Perform a background count with an empty planchet or vial in the detector. If the count is high, the issue is likely due to insufficient shielding or

environmental contamination.

- Sample-Related Background: If the empty-planchet background is low, the issue may be related to the sample itself, such as the presence of other radionuclides or bremsstrahlung radiation.
- Instrumental Noise: If both environmental and sample-related sources have been ruled out, the problem may lie with the detector or electronics.

Step 2: Follow the Troubleshooting Workflow

Use the following diagram to navigate the troubleshooting process based on your findings from Step 1.

[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for high background counts in Sr-90 detection.

Frequently Asked Questions (FAQs)

1. What are the primary sources of background counts in **Sr-90** detection?

Background counts in Sr-90 detection can originate from several sources:

- Natural Environmental Radiation: This includes cosmic radiation from space and terrestrial radiation from naturally occurring radioactive materials in the soil, water, and building materials.[\[1\]](#)
- Other Radionuclides in the Sample: Environmental and biological samples can contain other beta-emitting radionuclides, such as Potassium-40 (K-40) and isotopes of lead and bismuth, which can interfere with Sr-90 measurement.[\[2\]](#)
- Bremsstrahlung Radiation: **Sr-90** decays to Yttrium-90 (Y-90), which is a high-energy beta emitter. These high-energy beta particles interact with surrounding high atomic number (high-Z) materials, producing secondary X-rays known as bremsstrahlung radiation. This is a significant source of background, especially when using shielding materials like lead.[\[3\]](#)
- Instrumental Noise: This can include electronic noise in the detector and data acquisition system, as well as issues like light leaks in liquid scintillation counters.[\[4\]](#)
- Contamination: Contamination of the counting chamber, sample holders, or laboratory environment can also contribute to background counts.[\[4\]](#)

2. How can I effectively shield my detector from background radiation?

Effective shielding is crucial for minimizing background counts. The choice of shielding material depends on the type of radiation you need to block.

- For Beta Particles: Low atomic number (low-Z) materials are effective at stopping beta particles while minimizing the production of bremsstrahlung radiation.[\[3\]](#)
- For Bremsstrahlung and Gamma Radiation: High atomic number (high-Z) materials are necessary to attenuate these more penetrating forms of radiation.

A common strategy is to use a graded shield, with a low-Z material (like acrylic or aluminum) facing the source to stop the beta particles, followed by a high-Z material (like lead or tungsten) to absorb the bremsstrahlung and other gamma rays.[\[3\]](#)[\[5\]](#)

Shielding Material	Primary Use	Advantages	Disadvantages
Acrylic	Beta Shielding	Low bremsstrahlung production, transparent.	Not effective for gamma or bremsstrahlung.
Aluminum	Beta Shielding	More effective than acrylic for stopping betas.	Higher bremsstrahlung production than acrylic. [3]
Lead	Gamma & Bremsstrahlung Shielding	High density, effective at attenuating photons.	High bremsstrahlung production if used as primary beta shield. [3] [5]
Tungsten	Gamma & Bremsstrahlung Shielding	Very high density, more effective than lead for the same thickness. [5] [6]	More expensive than lead.

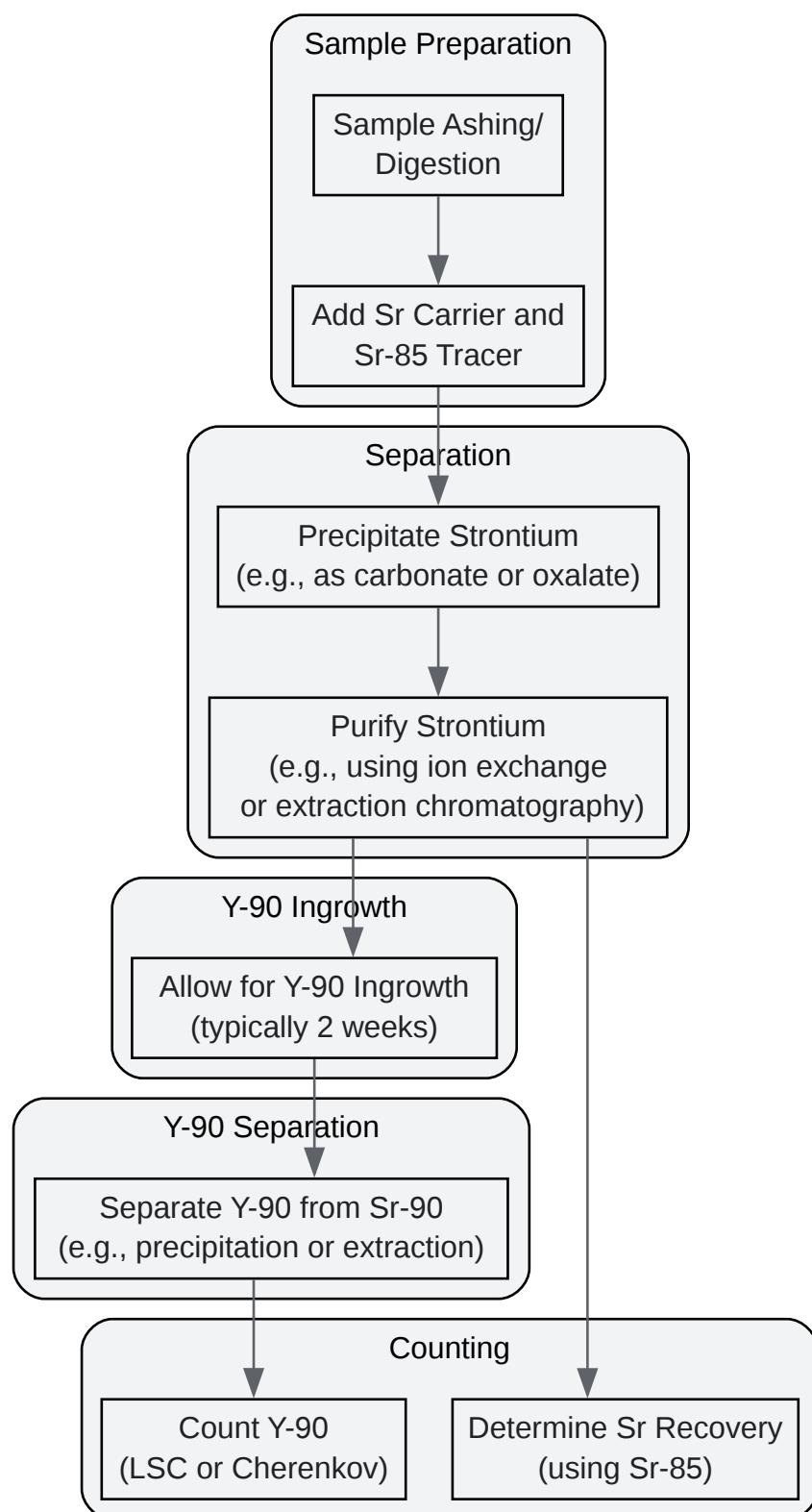
3. What are the common detector types for Sr-90, and how do they help in minimizing background?

Several types of detectors are used for Sr-90 measurement, each with its own methods for background reduction.

- Gas-Flow Proportional Counters (GFPC): These are commonly used for counting solid samples.[\[7\]](#)[\[8\]](#) Low-background systems often incorporate a guard detector in "anticoincidence" mode to reject cosmic ray events.[\[9\]](#)[\[10\]](#)
- Liquid Scintillation Counting (LSC): This technique is suitable for a variety of sample types.[\[2\]](#)[\[11\]](#) Background can be minimized through proper shielding, using low-background vials,

and optimizing the counting window to exclude noise. Some LSC systems have features to discriminate between alpha and beta particles.[4]

- Cherenkov Counting: This method is used to detect the high-energy beta particles from Y-90. [2][12] Since it doesn't require a scintillation cocktail, it can have a lower background than traditional LSC. However, it is not sensitive to the lower-energy beta particles from Sr-90 itself.[13][14]
- Compton Suppression Systems: These systems use a primary detector (often a High-Purity Germanium detector) surrounded by a guard detector.[15][16][17] When a gamma ray scatters in the primary detector and the scattered photon is detected by the guard detector, the event is rejected. This significantly reduces the Compton continuum in the spectrum, which is a major component of the background.[18][19]


4. How does chemical separation help in reducing background counts?

Chemical separation is a critical step in isolating Sr-90 from interfering radionuclides in the sample.[20][21] By removing other elements, you eliminate their contribution to the total count rate, thereby reducing the background. A common procedure involves separating strontium from the bulk of the sample matrix and then, after a period of ingrowth, separating its daughter product, Y-90, for measurement.[20][21] This is particularly useful because Y-90's high-energy beta emission is easier to detect and quantify with lower background.

Experimental Protocols

Protocol 1: General Chemical Separation of **Strontium-90**

This protocol outlines a general procedure for the separation of **Strontium-90** from environmental or biological samples.

[Click to download full resolution via product page](#)

Caption: General workflow for the chemical separation and measurement of Sr-90.

Methodology:

- Sample Preparation: The sample is typically ashed or digested to remove organic matter and bring the strontium into solution.[12]
- Tracer and Carrier Addition: A known amount of stable strontium carrier and a gamma-emitting tracer like Sr-85 are added to the sample. The carrier ensures efficient precipitation, while the tracer is used to determine the final chemical recovery.[11]
- Strontium Precipitation: Strontium is precipitated from the solution, often as strontium carbonate or oxalate, to separate it from the bulk of the sample matrix.[20][22]
- Purification: The strontium precipitate is redissolved and further purified using techniques like ion exchange chromatography or extraction chromatography to remove interfering elements. [23]
- Y-90 Ingrowth: The purified strontium sample is set aside for a period of time (typically about 2 weeks) to allow the daughter nuclide, Y-90, to grow into secular equilibrium with the Sr-90. [20]
- Y-90 Separation: After the ingrowth period, Y-90 is chemically separated from the Sr-90. This can be achieved through precipitation of Y-90 as a hydroxide or oxalate, or by extraction.[20] [21]
- Counting: The separated Y-90 is then counted using an appropriate detector, such as a liquid scintillation counter or by Cherenkov counting.[2][12] The Sr-90 activity is calculated from the measured Y-90 activity.
- Recovery Determination: The chemical recovery of strontium is determined by measuring the amount of Sr-85 tracer in the purified strontium fraction using a gamma spectrometer.[11]

Protocol 2: The "Two Count" Method for Sr-89 and Sr-90 Discrimination

This method is used when both Sr-89 and Sr-90 are present in the sample.

Methodology:

- Initial Separation: Perform the chemical separation of strontium as described in Protocol 1, up to the purification step.
- First Count: Immediately after separation, count the purified strontium fraction. This count will be a combination of Sr-89 and any small amount of Y-90 that has already grown in.
- Ingrowth Period: Allow the sample to sit for a known period of time (e.g., 7-14 days) to allow for significant Y-90 ingrowth from the Sr-90 and decay of Sr-89.[\[13\]](#)
- Second Count: Recount the sample. The change in the count rate is due to the ingrowth of Y-90 and the decay of Sr-89.
- Calculation: The activities of Sr-89 and Sr-90 can be determined by solving a set of simultaneous equations that account for the decay of Sr-89 and the ingrowth of Y-90 between the two counts.[\[13\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nrc.gov [nrc.gov]
- 2. sowa-trading.co.jp [sowa-trading.co.jp]
- 3. hanford.gov [hanford.gov]
- 4. nucleus.iaea.org [nucleus.iaea.org]
- 5. researchgate.net [researchgate.net]
- 6. Optimal radiation shielding for beta and bremsstrahlung radiation emitted by (89)Sr and (90)Y: validation by empirical approach and Monte Carlo simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mirion.com [mirion.com]
- 8. Model 43-143-1 Alpha-Beta Detector - Ludlum Measurements Inc. [ludlums.com]
- 9. Nuclear Instruments| Nuclear Counting Systems |Radiation Detectors. [nucleonix.com]

- 10. berthold.com [berthold.com]
- 11. Detection capability study of 89Sr and 90Sr from accidental releases using liquid scintillation counting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. stralsakerhetsmyndigheten.se [stralsakerhetsmyndigheten.se]
- 13. eichrom.com [eichrom.com]
- 14. mdpi.com [mdpi.com]
- 15. akjournals.com [akjournals.com]
- 16. ortec-online.com [ortec-online.com]
- 17. scionix.nl [scionix.nl]
- 18. rsec.psu.edu [rsec.psu.edu]
- 19. kns.org [kns.org]
- 20. osti.gov [osti.gov]
- 21. Measurement of 90Sr in Marine Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.usgs.gov [pubs.usgs.gov]
- 23. Analytical Methods for the Determination of 90Sr and 239,240Pu in Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Minimizing background counts in Strontium-90 detection]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1230875#minimizing-background-counts-in-strontium-90-detection\]](https://www.benchchem.com/product/b1230875#minimizing-background-counts-in-strontium-90-detection)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com